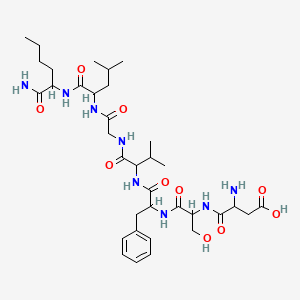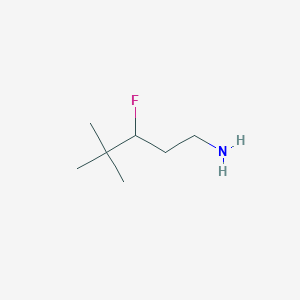
3-Fluoro-4,4-dimethyl-pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4,4-dimethyl-pentan-1-amine is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a fluorine atom attached to the third carbon of the pentane chain, along with two methyl groups attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4,4-dimethyl-pentan-1-amine can be achieved through several synthetic routes. One common method involves the fluorination of 4,4-dimethyl-pentan-1-amine using a fluorinating agent such as Selectfluor. The reaction is typically carried out under mild conditions, with the fluorinating agent being added to a solution of 4,4-dimethyl-pentan-1-amine in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4,4-dimethyl-pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
3-Fluoro-4,4-dimethyl-pentan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4,4-dimethyl-pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentan-1-amine: A primary aliphatic amine with a similar structure but lacking the fluorine and methyl groups.
3-Fluoro-pentan-1-amine: Similar to 3-Fluoro-4,4-dimethyl-pentan-1-amine but without the additional methyl groups.
4,4-Dimethyl-pentan-1-amine: Similar structure but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the two methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and ability to interact with biological targets, while the methyl groups increase its hydrophobicity and stability.
Propriétés
Formule moléculaire |
C7H16FN |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
3-fluoro-4,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H16FN/c1-7(2,3)6(8)4-5-9/h6H,4-5,9H2,1-3H3 |
Clé InChI |
XNKNGGCITBJBGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,20R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B12325861.png)
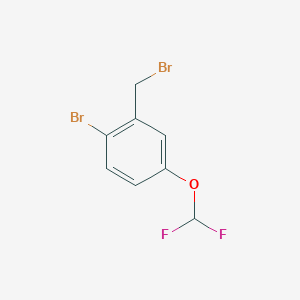
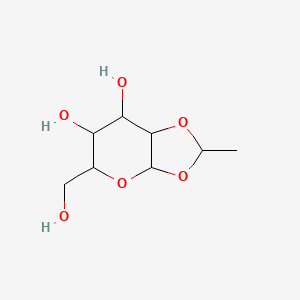
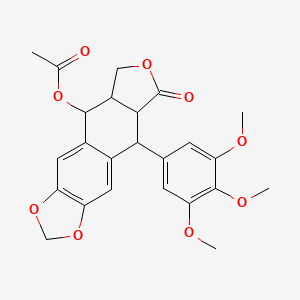

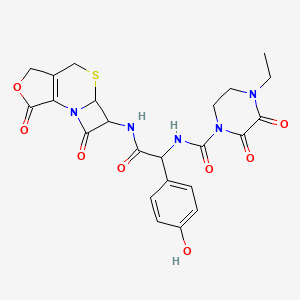
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium (II) hexafluorophosphate](/img/structure/B12325894.png)
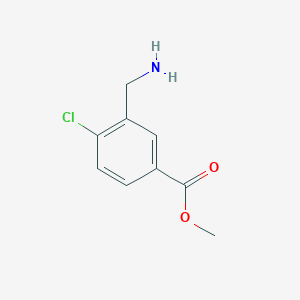
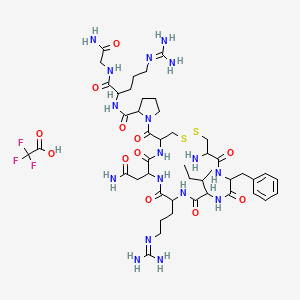
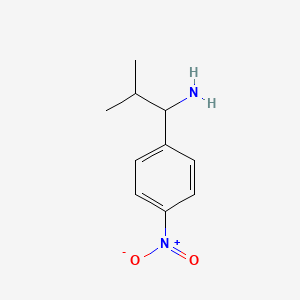

![beta-D-Glucopyranoside, (1R)-4-(3,4-dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butynyl (9CI); (1R)-4-(3,4-Dihydroxyphenyl)-1-[(R)-(3,4-dihydroxyphenyl)hydroxymethyl]-3-butyn-1-yl beta-D-glucopyranoside](/img/structure/B12325926.png)
![Sodium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12325929.png)
